Stachydrine Hydrochloride: A Deep Dive into its Cardioprotective Mechanisms
Stachydrine Hydrochloride: A Deep Dive into its Cardioprotective Mechanisms
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Stachydrine hydrochloride (STA), an alkaloid isolated from the traditional Chinese medicine Leonurus japonicus (Yimucao), has emerged as a promising therapeutic agent for cardiovascular diseases.[1][2] Extensive research has demonstrated its significant cardioprotective effects, attributed to a multi-faceted mechanism of action that encompasses anti-inflammatory, antioxidant, anti-apoptotic, and anti-fibrotic properties.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of STA's cardioprotective effects, with a focus on its molecular mechanisms, supported by quantitative data from preclinical studies and detailed experimental protocols.
Mechanisms of Cardioprotection
Stachydrine hydrochloride exerts its cardioprotective effects through the modulation of several key signaling pathways involved in cardiac pathology. These include the mitigation of cardiac hypertrophy, reduction of oxidative stress, suppression of inflammation and apoptosis, and the inhibition of cardiac fibrosis.
Amelioration of Cardiac Hypertrophy
Cardiac hypertrophy, an adaptive response to pressure overload, can progress to heart failure.[4] STA has been shown to attenuate cardiac hypertrophy through the regulation of the CaMKII/HDAC4/MEF2C signaling pathway.[4][5] In a mouse model of transverse aortic constriction (TAC), STA treatment significantly blocked pathological cardiac dysfunction and hypertrophy.[4] It achieves this by inhibiting the phosphorylation of CaMKII, which in turn promotes the nuclear import of HDAC4, leading to the repression of the pro-hypertrophic transcription factor MEF2C.[4][5]
Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, plays a crucial role in the pathophysiology of various cardiovascular diseases. STA has been demonstrated to mitigate oxidative stress by inactivating NADPH oxidase 2 (NOX2), a major source of ROS in the heart.[3][6][7][8] By inhibiting NOX2 activity, STA reduces ROS production, thereby protecting cardiomyocytes from oxidative damage.[6][7] This action is associated with the suppression of NOX2-related cytosolic Ca²⁺ overload and enhanced cell contractility.[3][8]
Modulation of Calcium Homeostasis
Dysregulation of intracellular calcium (Ca²⁺) handling is a hallmark of heart failure. STA has been shown to improve cardiac function by restoring Ca²⁺ homeostasis. It upregulates the expression of sarcoplasmic reticulum Ca²⁺-ATPase 2a (SERCA2a), which is responsible for pumping Ca²⁺ back into the sarcoplasmic reticulum during diastole.[9] This action helps to maintain proper intracellular Ca²⁺ levels, alleviating endoplasmic reticulum stress and subsequent apoptosis.[9] Furthermore, STA can ameliorate phenylephrine-induced enhancement in sarcomere contraction, calcium transients, and calcium sparks.[10] It also blocks the hyper-phosphorylation of key calcium-handling proteins like RyR2 and PLN.[10]
Anti-inflammatory and Anti-apoptotic Effects
Inflammation and apoptosis are key contributors to myocardial injury. STA exhibits potent anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[11][12] This is achieved through the inhibition of the NF-κB and JAK/STAT signaling pathways.[12] Moreover, STA protects cardiomyocytes from apoptosis by thwarting hypoxia-induced cell death and mitigating endoplasmic reticulum stress-induced apoptosis.[1][2][9] In models of sepsis-induced cardiomyopathy, STA has been shown to reduce myocardial apoptosis and suppress systemic inflammation.[11]
Inhibition of Cardiac Fibrosis
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix, leads to cardiac stiffness and dysfunction. STA has been found to ameliorate cardiac fibrosis by inhibiting the Angiotensin II (AngII)/Transforming Growth Factor-β1 (TGF-β1) fibrogenic axis.[13][14] It suppresses the production of AngII and the activation of the TGF-β1/Smads signaling pathway, thereby reducing collagen deposition and inhibiting the transition of cardiac fibroblasts to myofibroblasts.[13]
Regulation of Autophagy and Ferroptosis
Autophagy, a cellular degradation process, can be maladaptive in the context of pressure overload-induced heart failure. STA has been shown to protect against cardiac hypertrophy by suppressing excessive autophagy.[7] It achieves this by inhibiting NOX2-dependent ROS production, a known trigger of autophagy.[7] More recently, STA has been identified as an inhibitor of ferroptosis, a form of iron-dependent programmed cell death, in the context of heart failure.[15] It improves mitochondrial morphology and modulates signaling pathways related to lipid peroxidation, cystine metabolism, and iron metabolism.[15]
Quantitative Data from Preclinical Studies
The cardioprotective effects of Stachydrine hydrochloride have been quantified in numerous preclinical studies. The following tables summarize key findings from in vivo and in vitro experiments.
Table 1: In Vivo Effects of Stachydrine Hydrochloride on Cardiac Function and Remodeling
| Model | Dosage | Duration | Key Findings | Reference |
| Transverse Aortic Constriction (TAC) in C57BL/6J mice | 6 mg/kg/day and 12 mg/kg/day (oral) | 4 weeks | - Attenuated cardiac dilation and LV dysfunction. - Decreased IVSd, IVSs, LVPWd, and LVPWs. - Increased EF% and FS%. - Reduced HW/BW and HW/TL ratios. | [4] |
| Myocardial Infarction (MI) in C57BL/6 J mice | 6 mg/kg and 12 mg/kg (oral) | 2 weeks | - Improved heart function. - Decreased infarction size. | [9] |
| Isoproterenol-induced cardiac hypertrophy in rats | Not specified | Not specified | - Increased ratios of heart weight/body weight and left ventricle weight/body weight. - Decreased mRNA levels of ANP, BNP, and β-MHC. - Attenuated fibrosis. | [12] |
| Lipopolysaccharide (LPS)-induced septic mice | Not specified | Not specified | - Reduced myocardial apoptosis (decreased TUNEL-positive cells). - Attenuated elevation of CK-MB, LDH, BNP, cTnI, and cTnT. - Lowered serum levels of IL-1β, IL-6, and TNF-α. | [11] |
Table 2: In Vitro Effects of Stachydrine Hydrochloride on Cardiomyocytes
| Cell Type | Stimulus | STA Concentration | Key Findings | Reference |
| H9c2 cells | Phenylephrine (PE) | Not specified | - Reduced mRNA and protein levels of MEF2C. | [4] |
| Neonatal rat cardiomyocytes (NRCMs) and adult mouse cardiomyocytes (AMCMs) | Hypoxia | 10⁻⁴ - 10⁻⁶ M | - Alleviated endoplasmic reticulum stress and UPR. - Reduced apoptosis. - Upregulated SERCA2a. | [9] |
| H9c2 cells | Angiotensin II (AngII) | Not specified | - Inhibited excessive autophagy (reduced LC3II/LC3I ratio). - Blocked over-phosphorylation of p47phox. - Decreased translocation of p47phox and p67phox to the membrane. | [7] |
| H9c2 cardiomyocytes | Lipopolysaccharide (LPS) | Not specified | - Reduced secretion and mRNA expression of pro-inflammatory cytokines. | [11] |
| Adult mouse ventricular myocytes (AMVMs) | Isoproterenol (ISO) | 10 μM | - Improved sarcomere contraction. - Inhibited the diminution of N-glycosylation of β1AR. | [3][16] |
Experimental Protocols
Transverse Aortic Constriction (TAC) Mouse Model
To induce pressure overload-induced cardiac hypertrophy, C57BL/6J mice are subjected to TAC.[4]
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Anesthesia: Mice are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine cocktail.
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Surgical Procedure: A thoracotomy is performed to expose the aortic arch. A suture is passed under the aorta between the innominate and left common carotid arteries and tied around the aorta and a blunted 27-gauge needle. The needle is then removed, creating a constriction of a defined diameter.
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Sham Operation: Sham-operated mice undergo the same surgical procedure without the aortic constriction.
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STA Administration: STA is administered orally to the treatment group, typically starting from the day of surgery and continuing for the duration of the experiment (e.g., 4 weeks).[4]
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Assessment: Cardiac function is assessed by echocardiography, and at the end of the study, hearts are harvested for histological and molecular analyses.
In Vitro Cardiomyocyte Hypertrophy Model
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Cell Culture: Neonatal rat ventricular myocytes (NRVMs) or H9c2 cells are cultured under standard conditions.
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Induction of Hypertrophy: Cardiomyocyte hypertrophy is induced by treating the cells with a hypertrophic agonist such as phenylephrine (PE) or angiotensin II (AngII) for a specified duration (e.g., 24-48 hours).
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STA Treatment: Cells are pre-treated with STA for a period (e.g., 2 hours) before the addition of the hypertrophic agonist.
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Analysis: Hypertrophy is assessed by measuring cell surface area, protein synthesis (e.g., leucine incorporation), and the expression of hypertrophic markers (e.g., ANP, BNP) by RT-PCR or Western blotting.
Measurement of Reactive Oxygen Species (ROS)
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Cell Culture and Treatment: Cardiomyocytes (e.g., H9c2 cells or primary adult mouse cardiac myocytes) are cultured and treated with an oxidative stress inducer (e.g., H₂O₂) in the presence or absence of STA.[17]
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ROS Detection: Intracellular ROS levels are measured using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
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Procedure: Cells are incubated with DCFH-DA, which is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
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Quantification: The fluorescence intensity is measured using a fluorescence microscope or a plate reader to quantify the levels of intracellular ROS.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Stachydrine hydrochloride and a typical experimental workflow for its evaluation.
Caption: Key signaling pathways modulated by Stachydrine hydrochloride.
Caption: A typical experimental workflow for evaluating Stachydrine hydrochloride.
Conclusion and Future Directions
Stachydrine hydrochloride has demonstrated robust cardioprotective effects in a variety of preclinical models. Its ability to target multiple pathological pathways, including cardiac hypertrophy, oxidative stress, inflammation, apoptosis, and fibrosis, underscores its potential as a novel therapeutic agent for cardiovascular diseases. The detailed mechanisms involving the CaMKII/HDAC4/MEF2C, NOX2-ROS, and AngII/TGF-β1 pathways provide a solid foundation for its further development.
Future research should focus on translating these promising preclinical findings into the clinical setting. Well-designed clinical trials are necessary to evaluate the safety and efficacy of Stachydrine hydrochloride in patients with heart failure and other cardiovascular conditions. Furthermore, continued investigation into its molecular targets and downstream signaling pathways will provide deeper insights into its therapeutic actions and may reveal novel avenues for cardioprotective drug development.
References
- 1. Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Stachydrine hydrochloride ameliorates cardiac hypertrophy through CaMKII/HDAC4/MEF2C signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. researchgate.net [researchgate.net]
- 7. Stachydrine Protects Against Pressure Overload-Induced Cardiac Hypertrophy by Suppressing Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stachydrine Hydrochloride Regulates the NOX2-ROS-Signaling Axis in Pressure-Overload-Induced Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stachydrine hydrochloride protects the ischemic heart by ameliorating endoplasmic reticulum stress through a SERCA2a dependent way and maintaining intracellular Ca2+ homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stachydrine hydrochloride alleviates pressure overload-induced heart failure and calcium mishandling on mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stachydrine Alleviates Sepsis-Induced Cardiomyopathy by Inhibiting Ferroptosis via Regulating SIRT1/GPX4 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stachydrine ameliorates isoproterenol-induced cardiac hypertrophy and fibrosis by suppressing inflammation and oxidative stress through inhibiting NF-κB and JAK/STAT signaling pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stachydrine Ameliorates Cardiac Fibrosis Through Inhibition of Angiotensin II/Transformation Growth Factor β1 Fibrogenic Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A new mechanism of therapeutic effect of stachydrine on heart failure by inhibiting myocardial ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Stachytine Hydrochloride Improves Cardiac Function in Mice with ISO-Induced Heart Failure by Inhibiting the α-1,6-Fucosylation on N-Glycosylation of β1AR [frontiersin.org]
- 17. Stachydrine Hydrochloride Regulates the NOX2-ROS-Signaling Axis in Pressure-Overload-Induced Heart Failure [mdpi.com]
